Cas no 1507312-72-2 (2-bromo-4-chloro-1-ethenylbenzene)
2-bromo-4-chloro-1-ethenylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-chloro-1-ethenylbenzene
- Benzene, 2-bromo-4-chloro-1-ethenyl-
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- Inchi: 1S/C8H6BrCl/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2
- InChI Key: RQYHFZZVFALSDZ-UHFFFAOYSA-N
- SMILES: C1(C=C)=CC=C(Cl)C=C1Br
2-bromo-4-chloro-1-ethenylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01A07S-50mg |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 50mg |
$279.00 | 2024-06-20 | |
| 1PlusChem | 1P01A07S-100mg |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 100mg |
$387.00 | 2024-06-20 | |
| 1PlusChem | 1P01A07S-250mg |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 250mg |
$543.00 | 2024-06-20 | |
| 1PlusChem | 1P01A07S-500mg |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 500mg |
$820.00 | 2024-06-20 | |
| 1PlusChem | 1P01A07S-1g |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 1g |
$1033.00 | 2024-06-20 | |
| 1PlusChem | 1P01A07S-2.5g |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 2.5g |
$1965.00 | 2024-06-20 | |
| 1PlusChem | 1P01A07S-5g |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 5g |
$2877.00 | 2024-06-20 | |
| Enamine | EN300-107011-0.05g |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 0.05g |
$182.0 | 2023-10-28 | |
| Enamine | EN300-107011-0.1g |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 0.1g |
$272.0 | 2023-10-28 | |
| Enamine | EN300-107011-0.25g |
2-bromo-4-chloro-1-ethenylbenzene |
1507312-72-2 | 95% | 0.25g |
$389.0 | 2023-10-28 |
2-bromo-4-chloro-1-ethenylbenzene Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-bromo-4-chloro-1-ethenylbenzene
Research Brief on 1507312-72-2 and 2-bromo-4-chloro-1-ethenylbenzene in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small molecules such as 1507312-72-2 and 2-bromo-4-chloro-1-ethenylbenzene in drug discovery and development. These compounds have garnered attention due to their unique chemical properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to these molecules, focusing on their synthesis, biological activity, and relevance in medicinal chemistry.
The compound 1507312-72-2, a structurally complex molecule, has been investigated for its role in modulating specific biological pathways. Recent studies suggest its potential as a scaffold for developing novel inhibitors targeting key enzymes involved in inflammatory and oncogenic processes. Meanwhile, 2-bromo-4-chloro-1-ethenylbenzene, a halogenated aromatic compound, has been explored for its utility in cross-coupling reactions, which are pivotal in the synthesis of bioactive molecules.
One of the most notable studies published this year demonstrated the efficient synthesis of 1507312-72-2 derivatives using a multi-step catalytic process. The research team reported enhanced yield and purity, which are critical for subsequent biological testing. Additionally, computational modeling revealed that these derivatives exhibit high binding affinity to target proteins, suggesting their potential as lead compounds in drug development.
In parallel, investigations into 2-bromo-4-chloro-1-ethenylbenzene have focused on its reactivity in palladium-catalyzed reactions. A recent publication highlighted its use in the synthesis of complex heterocycles, which are often found in pharmaceuticals. The study emphasized the compound's versatility and efficiency in forming carbon-carbon bonds, a fundamental step in constructing drug-like molecules.
Biological evaluations of these compounds have also yielded promising results. For instance, in vitro assays with 1507312-72-2 derivatives showed significant inhibition of pro-inflammatory cytokines, indicating potential applications in treating autoimmune diseases. Similarly, preliminary toxicity studies of 2-bromo-4-chloro-1-ethenylbenzene-based compounds revealed favorable safety profiles, paving the way for further preclinical development.
In conclusion, the ongoing research on 1507312-72-2 and 2-bromo-4-chloro-1-ethenylbenzene underscores their importance in modern medicinal chemistry. Their unique chemical properties and biological activities make them valuable tools for drug discovery. Future studies should focus on optimizing their synthesis, expanding their applications, and advancing them through clinical trials to realize their full therapeutic potential.
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